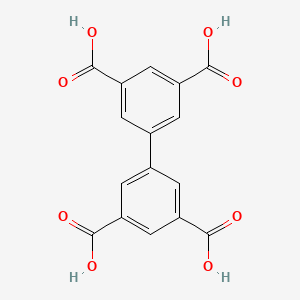

Biphenyl-3,3',5,5'-tetracarboxylic acid

Description

The exact mass of the compound [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3,5-dicarboxyphenyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O8/c17-13(18)9-1-7(2-10(5-9)14(19)20)8-3-11(15(21)22)6-12(4-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURGMSIQFRADOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578790 | |

| Record name | [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4371-28-2 | |

| Record name | [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-3,3',5,5'-tetracarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Biphenyl-3,3',5,5'-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Overview

Biphenyl-3,3',5,5'-tetracarboxylic acid (H₄BPTC) is a polyfunctional aromatic carboxylic acid. Its rigid biphenyl (B1667301) core and four symmetrically placed carboxyl groups make it a significant component in the fields of supramolecular chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its role as a building block for advanced materials. While some biphenyl carboxylic acid derivatives have been explored as potential therapeutic agents, the primary application of this specific molecule lies in materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs)[1][2][3].

Physicochemical and Spectroscopic Properties

This compound is a white, crystalline solid under standard conditions[4][5]. It exhibits high thermal stability, with a melting point recorded above 400°C[4][6][7]. Its solubility is limited in water but is higher in certain organic solvents such as dimethyl sulfoxide (B87167) (DMSO)[4]. The predicted pKa of 3.06±0.10 suggests it is a strong organic acid[4].

Quantitative Physicochemical Data

The core physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₀O₈ | [4][6][7][8] |

| Molecular Weight | 330.25 g/mol | [4][6][7] |

| Appearance | White solid | [4][5] |

| Melting Point | >400°C | [4][6][7] |

| Boiling Point | 772.3 ± 60.0 °C (Predicted) | [4][6] |

| Density | 1.612 ± 0.06 g/cm³ (Predicted) | [4][6] |

| pKa | 3.06 ± 0.10 (Predicted) | [4] |

| Storage Condition | Sealed in a dry place at room temperature | [4][9] |

Spectroscopic and Crystallographic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography are detailed below.

| Analysis Type | Data | Source(s) |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ = 8.44 (d, 4H, J = 1.5 Hz), 8.53 (t, 2H, J = 1.5 Hz), 13.48 (bs, 4H) | [5][6] |

| ¹³C-NMR (100 MHz, DMSO-d₆) | δ = 129.5, 131.4, 132.3, 139.2, 166.3 | [5][6] |

| Mass Spec. (EI) | m/z (%): 330 [M⁺] (100), 313 (40), 285 (15), 240 (5) | [5][6] |

| Mass Spec. (ESI) | [M-H]⁻ calcd for C₁₆H₉O₈: 329.04; Found: 329.03 | [10] |

| Crystal Structure | Monoclinic, P2₁/c. Forms a supramolecular assembly of interpenetrating corrugated sheets. | [11] |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most common methods involve the hydrolysis of its ester precursor or the oxidation of an alkyl-substituted biphenyl.

Synthesis via Hydrolysis

This protocol involves the saponification of a tetra-esterified biphenyl precursor.

Materials:

-

3,3',5,5'-tetrakis(methoxycarbonyl)biphenyl (1 equivalent)

-

Sodium Hydroxide (NaOH) (16 equivalents)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

50% Sulfuric Acid (H₂SO₄)

Procedure:

-

A mixture of 3,3',5,5'-tetrakis(methoxycarbonyl)biphenyl (e.g., 0.96 g, 2.5 mmol) is dissolved in a solution of water (40 mL) and THF (40 mL).[5][6]

-

NaOH (e.g., 1.6 g, 40 mmol) is added to the mixture, which is then heated to reflux for 1 hour.[5][6]

-

The organic solvent (THF) is subsequently removed by evaporation under reduced pressure.[5][6]

-

The remaining aqueous solution is heated to reflux for an additional 4 hours to ensure complete hydrolysis.[5][6]

-

After cooling the reaction mixture to room temperature, it is acidified with 50% H₂SO₄ until precipitation of the product is complete.[5][6]

-

The resulting white precipitate is collected by filtration, washed with water, and dried to yield this compound.[5][6] The reported yield for this method is 89%.[5]

Synthesis via Oxidation

This protocol utilizes a strong oxidizing agent to convert methyl groups on the biphenyl core to carboxylic acids.

Materials:

-

3,3',5,5'-tetramethylbiphenyl (B1348514) (1 equivalent)

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl)

Procedure:

-

3,3',5,5'-tetramethylbiphenyl is oxidized using KMnO₄ in a solvent mixture of tert-butanol and water containing NaOH.[10][11]

-

One specific protocol involves treating 3,3',5,5'-tetramethylbiphenyl (0.6 g, 2.9 mmol) in water (125 ml) with KMnO₄ (3.6 g, 22.8 mmol) and heating under reflux for 100 hours.[11]

-

Following the reaction, the mixture is filtered to remove manganese dioxide.[11]

-

The filtrate is then acidified with aqueous HCl to precipitate the product.[11]

-

The product is collected via filtration and can be further purified if necessary. A reported yield for a similar oxidation method is 50.6%.[10]

Applications in Materials Science

The primary application of this compound is as an organic linker or ligand in the construction of Metal-Organic Frameworks (MOFs)[4]. MOFs are a class of crystalline porous materials consisting of metal ions or clusters coordinated to organic ligands. The specific geometry of H₄BPTC, with its four carboxylate groups extending in a tetrahedral fashion from the biphenyl core, allows for the formation of robust, three-dimensional porous networks.

These MOFs, such as CPF-1, NOTT-100, and SNU-M11, exhibit high surface areas and tunable pore sizes, making them suitable for applications in selective gas storage and separation[10]. The compound itself also possesses luminescent properties, with a reported emission band maximum at 405 nm, which can be imparted to the resulting MOF structures.

Safety and Handling

This compound is classified as hazardous to the aquatic environment.[7][8]

-

GHS Hazard Statement: H400 - Very toxic to aquatic life[7][8].

-

Precautionary Statements: P273 - Avoid release to the environment; P391 - Collect spillage; P501 - Dispose of contents/container to an approved waste disposal plant[8].

Handling Procedures: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[12] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[9][13] In case of contact, rinse the affected area thoroughly with water.[9] For spills, the material can be gently swept up or collected with a wet cloth and placed in a suitable container for disposal[9].

References

- 1. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors [mdpi.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. chembk.com [chembk.com]

- 5. This compound | 4371-28-2 [chemicalbook.com]

- 6. This compound CAS#: 4371-28-2 [m.chemicalbook.com]

- 7. 3,3′,5,5′-联苯四羧酸 | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C16H10O8 | CID 15840397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ruixibiotech.com [ruixibiotech.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. dl.novachem.com.au [dl.novachem.com.au]

A Technical Guide to the Physical Properties of Biphenyl-3,3',5,5'-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Biphenyl-3,3',5,5'-tetracarboxylic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound, with the chemical formula C16H10O8, is a white, crystalline solid organic compound.[1][2] It is a derivative of biphenyl (B1667301) and features four carboxylic acid groups attached to its core.[1] This compound is noted for its high thermal stability and is soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] It is a key intermediate in organic synthesis, particularly in the preparation of polymers, liquid crystal materials, and coordination polymers.[3]

Summary of Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C16H10O8 | [1][2][3][4][5] |

| Molecular Weight | 330.25 g/mol | [2][3][5][6] |

| Melting Point | >400 °C | [1][3][5][6] |

| Boiling Point (Predicted) | 772.3 ± 60.0 °C at 760 mmHg | [1][2][3][6] |

| Density (Predicted) | 1.612 ± 0.06 g/cm³ | [1][2][3][6] |

| pKa (Predicted) | 3.06 ± 0.10 | [1][3] |

| Appearance | White to almost white solid/powder | [3][6][7] |

| Storage | Sealed in a dry place at room temperature | [1][3] |

Experimental Protocols

Synthesis of this compound

Method 1: Hydrolysis of 3,3',5,5'-tetrakis(methoxycarbonyl)biphenyl [6][7]

A mixture of 3,3',5,5'-tetrakis(methoxycarbonyl)biphenyl (0.96 g, 2.5 mmol) is dissolved in a solution of water (40 mL) and tetrahydrofuran (B95107) (THF) (40 mL) containing sodium hydroxide (B78521) (NaOH) (1.6 g, 40 mmol).[6][7] The mixture is refluxed for 1 hour.[6][7] Subsequently, the organic solvent (THF) is evaporated under reduced pressure.[6][7] The remaining aqueous solution is then refluxed for an additional 4 hours.[6][7] After cooling, the reaction mixture is acidified with 50% sulfuric acid (H2SO4) until precipitation is complete.[6][7] The resulting precipitate is collected by filtration and dried to yield this compound as a white powder with a yield of 89%.[6][7]

Method 2: Oxidation of 3,3',5,5'-tetramethylbiphenyl [8]

This compound can also be synthesized by the oxidation of 3,3',5,5'-tetramethylbiphenyl.[8] This process involves using potassium permanganate (B83412) (KMnO4) as the oxidizing agent in a mixture of tert-butanol (B103910) and water, in the presence of sodium hydroxide (NaOH).[8]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy [6][7][8]

-

¹H-NMR (400 MHz, DMSO-d6): Chemical shifts (δ) are reported as 8.44 (d, 4H, J = 1.5 Hz), 8.53 (t, 2H, J = 1.5 Hz), and 13.48 (bs, 4H).[6][7]

-

¹³C-NMR (100 MHz, DMSO-d6): Chemical shifts (δ) are observed at 129.5, 131.4, 132.3, 139.2, and 166.3.[6][7]

-

Instrumentation: Spectra were recorded on a Varian Inova 400 spectrometer.[8] Proton chemical shifts are referenced internally with respect to the protic solvent impurity.[8]

Mass Spectrometry (MS) [6][7][8]

-

Electron Ionization (MS-EI): m/z (%) values are reported as 330 (100) [M+], 313 (40), 285 (15), and 240 (5).[6][7]

-

Electrospray Ionization (ESI): [M-H]⁻ calculated for C16O8H10 is 329.04; the found value is 329.03.[8]

-

Instrumentation: Mass spectra were acquired on a Voyager-DE STR BioSpectrometry Workstation mass spectrometer.[8]

Visualized Synthesis Workflow

The following diagram illustrates the hydrolysis synthesis method for this compound.

Caption: Synthesis of this compound via hydrolysis.

References

- 1. lookchem.com [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C16H10O8 | CID 15840397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3′,5,5′-联苯四羧酸 | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 4371-28-2 [m.chemicalbook.com]

- 7. This compound | 4371-28-2 [chemicalbook.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to Biphenyl-3,3',5,5'-tetracarboxylic acid (CAS: 4371-28-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-3,3',5,5'-tetracarboxylic acid, often abbreviated as H₄BPTC, is a tetracarboxylic acid derivative of biphenyl (B1667301). This organic compound serves as a crucial building block, primarily utilized as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][2] Its rigid structure and the presence of four carboxylate groups allow for the formation of robust and porous three-dimensional structures with high surface areas, making it a subject of significant interest in materials science. While some biphenyl derivatives have been explored for their therapeutic potential, the direct application of this compound in drug development is not extensively documented in current literature. Its primary relevance to the pharmaceutical industry lies in its use in creating MOFs that can be applied in drug delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in various chemical and physical processes.

| Property | Value | Source |

| CAS Number | 4371-28-2 | |

| Molecular Formula | C₁₆H₁₀O₈ | [3] |

| Molecular Weight | 330.25 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | >400 °C | [1] |

| Boiling Point (Predicted) | 772.3 ± 60.0 °C | [1] |

| Density (Predicted) | 1.612 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.06 ± 0.10 | [1] |

| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Data | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.44 (d, 4H, J = 1.5 Hz), 8.53 (t, 2H, J = 1.5 Hz), 13.48 (bs, 4H) | [5] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 129.5, 131.4, 132.3, 139.2, 166.3 | [5] |

| Mass Spec (ESI) | [M-H]⁻ calculated for C₁₆H₁₀O₈: 329.04; Found: 329.03 | [6] |

| Mass Spec (EI) | m/z (%): 330 [M]⁺ (100), 313 (40), 285 (15), 240 (5) | [5] |

Synthesis and Purification

The synthesis of this compound typically involves the oxidation of a corresponding tetramethylbiphenyl precursor. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 3,3',5,5'-Tetramethylbiphenyl

This protocol is adapted from a literature procedure for the synthesis of H₄BPTC.[6]

Materials:

-

3,3',5,5'-Tetramethylbiphenyl

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

50% Sulfuric acid (H₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 4.0 g (0.1 mol) of NaOH in a mixture of 250 mL of tert-butanol and 250 mL of deionized water.

-

To this solution, add 3,3',5,5'-tetramethylbiphenyl.

-

Heat the mixture and, while stirring, slowly add potassium permanganate (KMnO₄).

-

Maintain the reaction at reflux until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with 50% sulfuric acid until the precipitation of a white solid is complete.

-

Collect the precipitate by filtration.

-

Wash the solid with deionized water to remove any inorganic impurities.

-

Dry the purified product under vacuum to yield this compound as a white powder.

A yield of approximately 50.6% has been reported for this method.[6]

Purification

The primary method for purification is recrystallization from a suitable solvent or washing the precipitated acid thoroughly with deionized water after synthesis.[5]

Caption: Synthesis workflow for this compound.

Applications in Materials Science: Metal-Organic Frameworks (MOFs)

The most prominent application of this compound is as a building block for the synthesis of MOFs.[2][5] The rigid biphenyl core and the four carboxylate groups enable the formation of highly porous and stable frameworks with potential applications in gas storage, separation, and catalysis.

Experimental Protocol: Synthesis of a Magnesium-based MOF (CPF-1)

This protocol describes the synthesis of [Mg₂(H₂O)₂(bptc)]·x(solv) (CPF-1), a chiral MOF with nanotubular channels.[6]

Materials:

-

This compound (H₄BPTC)

-

Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

-

N-ethylformamide (NEF)

-

Deionized water

Procedure:

-

In a 10-mL glass vial, prepare a solid mixture of 0.033 g (0.10 mmol) of H₄BPTC and 0.052 g (0.20 mmol) of Mg(NO₃)₂·6H₂O.

-

Dissolve the solid mixture in a solvent mixture of 4.0 g of N-ethylformamide and 0.8 g of deionized water.

-

Seal the vial and heat it at 120 °C for 3 days.

-

After the heating period, cool the vial to room temperature.

-

Collect the resulting colorless needle-like crystals.

A yield of approximately 31% based on H₄BPTC has been reported for this synthesis.[6]

Caption: Workflow for the synthesis of the magnesium-based MOF, CPF-1.

Relevance to Drug Development

While this compound itself is not reported to have direct biological activity, its utility in constructing MOFs is of significant interest to the field of drug delivery. MOFs can encapsulate therapeutic agents within their porous structure, offering potential for controlled release and targeted delivery. The tunable pore size and surface chemistry of MOFs derived from linkers like H₄BPTC could allow for the loading of a wide range of drug molecules. However, it is important to note that the biological activity and toxicity of any such MOF-drug conjugate would need to be rigorously evaluated. While other biphenyl carboxylic acids have shown promise as anticancer agents, this specific tetracarboxylic acid has not been directly implicated in such activities in the reviewed literature.[7]

Safety and Handling

This compound is classified as hazardous to the aquatic environment.[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.[1] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable organic linker in the field of materials science, particularly for the synthesis of metal-organic frameworks. Its well-defined structure and functionality allow for the creation of porous materials with potential applications in various technologies. While its direct role in drug development is not established, its use in creating MOF-based drug delivery systems represents a promising avenue for future research. This guide provides a comprehensive overview of its properties, synthesis, and key applications to aid researchers and scientists in their work with this versatile compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 4371-28-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | C16H10O8 | CID 15840397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 4371-28-2 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. ajgreenchem.com [ajgreenchem.com]

An In-Depth Technical Guide to Biphenyl-3,3',5,5'-tetracarboxylic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of biphenyl-3,3',5,5'-tetracarboxylic acid, a key building block in supramolecular chemistry and materials science. This document details its molecular structure, synthesis protocols, and potential applications, particularly in the development of metal-organic frameworks (MOFs) for drug delivery.

Molecular Structure and Physicochemical Properties

This compound (C₁₆H₁₀O₈) is a polycyclic aromatic compound characterized by two phenyl rings linked via a single bond, with two carboxylic acid groups substituted on each ring at the 3, 3', 5, and 5' positions.[1] This symmetrical arrangement of functional groups allows for the formation of extensive hydrogen-bonding networks and coordination complexes.[2]

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction. The crystal structure reveals a supramolecular assembly of three interpenetrating corrugated sheets.[2] The two benzene (B151609) rings within the biphenyl (B1667301) moiety are not coplanar, exhibiting a dihedral angle of 40.66(7)°.[2]

A summary of the key physicochemical and crystallographic data is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀O₈ | [3] |

| Molecular Weight | 330.25 g/mol | |

| CAS Number | 4371-28-2 | |

| Melting Point | >400 °C | |

| Appearance | White crystalline solid | [3] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| a | 8.1662(7) Å | [2] |

| b | 14.3524(14) Å | [2] |

| c | 12.093(1) Å | [2] |

| β | 109.590(4)° | [2] |

| Volume | 1335.3(2) ų | [2] |

| Z | 4 | [2] |

| CCDC Deposition No. | 189376 | [4] |

Note: Detailed bond lengths and angles can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the deposition number 189376.[4][5]

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 8.44 (d, 4H, J = 1.5 Hz), 8.53 (t, 2H, J = 1.5 Hz), 13.48 (bs, 4H) | [3] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 129.5, 131.4, 132.3, 139.2, 166.3 | [3] |

| Mass Spectrometry (EI) | m/z (%): 330 (100) [M⁺], 313 (40), 285 (15), 240 (5) | [3] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are reported in the literature.

Method 1: Oxidation of 3,3',5,5'-Tetramethylbiphenyl (B1348514) [6]

This protocol involves the oxidation of the methyl groups of 3,3',5,5'-tetramethylbiphenyl to carboxylic acids using a strong oxidizing agent.

Materials:

-

3,3',5,5'-Tetramethylbiphenyl

-

Potassium permanganate (B83412) (KMnO₄)

-

Water

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl, aqueous solution)

Procedure:

-

Prepare a solution of 3,3',5,5'-tetramethylbiphenyl in a 1:1 mixture of tert-butanol and water.

-

Add sodium hydroxide to the solution.

-

Heat the mixture to reflux.

-

Slowly add potassium permanganate to the refluxing solution.

-

Continue refluxing for an extended period (e.g., 100 hours) until the purple color of the permanganate disappears.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with aqueous hydrochloric acid to precipitate the product.

-

Collect the white precipitate by filtration.

-

Wash the precipitate with water and dry under vacuum to yield this compound.

Method 2: Hydrolysis of 3,3',5,5'-Tetrakis(methoxycarbonyl)biphenyl [3]

This method involves the base-catalyzed hydrolysis of the corresponding tetraester.

Materials:

-

3,3',5,5'-Tetrakis(methoxycarbonyl)biphenyl

-

Tetrahydrofuran (THF)

-

Water

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄, 50%)

Procedure:

-

Dissolve 3,3',5,5'-tetrakis(methoxycarbonyl)biphenyl in a mixture of THF and water.

-

Add sodium hydroxide and reflux the mixture for 1 hour.

-

Remove the THF by evaporation under reduced pressure.

-

Continue to reflux the remaining aqueous solution for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with 50% sulfuric acid until precipitation is complete.

-

Collect the white precipitate by filtration.

-

Dry the product to obtain this compound.

Single-Crystal X-ray Diffraction

The following is a general protocol for obtaining single-crystal X-ray diffraction data for an organic compound like this compound.

Procedure:

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

-

Data Collection: Place the goniometer head on the diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffracted X-rays are collected by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Spectroscopic Analysis

Infrared (IR) and Raman Spectroscopy

Expected Key Vibrational Modes:

-

O-H Stretch (Carboxylic Acid): A broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, due to hydrogen bonding.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band in the IR spectrum, usually around 1700-1725 cm⁻¹. In the solid state, this band may be shifted to lower wavenumbers due to hydrogen bonding. This vibration is also Raman active.

-

C-O Stretch and O-H Bend (Carboxylic Acid): These vibrations appear in the fingerprint region of the IR spectrum, typically between 1200-1450 cm⁻¹.

-

Aromatic C-H Stretch: Weak to medium bands in the IR spectrum above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several bands of variable intensity in both IR and Raman spectra in the region of 1400-1600 cm⁻¹.

-

Biphenyl C-C Stretch: A characteristic band in the Raman spectrum.

Applications in Drug Development

The rigid structure and the presence of four carboxylic acid groups make this compound an excellent ligand for the construction of metal-organic frameworks (MOFs).[7][8] MOFs are porous crystalline materials with high surface areas and tunable pore sizes, which makes them promising candidates for various applications, including drug delivery.[9][10][11]

This compound-Based MOFs for Drug Delivery

MOFs constructed from this compound can serve as nanocarriers for therapeutic agents. The porous nature of these MOFs allows for the encapsulation of drug molecules, while the chemical functionality of the framework can be tailored to control the release of the drug.

Potential Advantages for Drug Delivery:

-

High Drug Loading Capacity: The large pore volume and high surface area of MOFs can accommodate a significant amount of drug molecules.[9]

-

Controlled Release: The release of the encapsulated drug can be triggered by various stimuli such as pH, temperature, or the presence of specific biomolecules.

-

Biocompatibility: The components of the MOF, including the metal ions and the organic linker, can be chosen to be biocompatible and biodegradable.

-

Targeted Delivery: The surface of the MOFs can be functionalized with targeting moieties to direct the drug delivery system to specific cells or tissues.

While specific studies on drug delivery using MOFs derived from this compound are still emerging, the principles of MOF-based drug delivery are well-established. For instance, MOFs have been successfully used to encapsulate and deliver anticancer drugs, leading to enhanced therapeutic efficacy and reduced side effects.[9]

Visualizations

Molecular Structure

Caption: Schematic of this compound.

Experimental Workflow

References

- 1. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (biphenyl-3, 3′,5, 5′-tetra-(phenyl-4-carboxylic acid)) - CD Bioparticles [cd-bioparticles.net]

- 3. This compound | 4371-28-2 [chemicalbook.com]

- 4. This compound | C16H10O8 | CID 15840397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Search - Access Structures [ccdc.cam.ac.uk]

- 6. rsc.org [rsc.org]

- 7. Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal–Organic Frameworks as Intelligent Drug Nanocarriers for Cancer Therapy | MDPI [mdpi.com]

- 9. DSpace [repository.aus.edu]

- 10. This compound, Thermo Scientific Chemicals 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of Biphenyl-3,3',5,5'-tetracarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Biphenyl-3,3',5,5'-tetracarboxylic acid (C₁₆H₁₀O₈), a key organic linker in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols for obtaining these spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Description |

| ¹H | DMSO-d₆ | 13.48 | Broad singlet, 4H (Carboxylic acid protons) |

| 8.53 | Triplet, J = 1.5 Hz, 2H (Aromatic protons at C2, C2') | ||

| 8.44 | Doublet, J = 1.5 Hz, 4H (Aromatic protons at C4, C4', C6, C6') | ||

| ¹³C | DMSO-d₆ | 166.3 | Carboxylic acid carbons |

| 139.2 | Aromatic carbons (C1, C1') | ||

| 132.3 | Aromatic carbons (C3, C3', C5, C5') | ||

| 131.4 | Aromatic carbons (C2, C2') | ||

| 129.5 | Aromatic carbons (C4, C4', C6, C6') |

Data sourced from ChemicalBook.[1]

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data

| Ionization Method | m/z | Relative Intensity (%) | Fragment |

| Electron Ionization (EI) | 330 | 100 | [M]⁺ |

| 313 | 40 | [M-OH]⁺ | |

| 285 | 15 | [M-COOH]⁺ | |

| 240 | 5 | [M-2COOH]⁺ | |

| Electrospray Ionization (ESI) | 329.03 | - | [M-H]⁻ |

EI data sourced from ChemicalBook[1]; ESI data from a supporting information document by the Royal Society of Chemistry.[2]

Infrared (IR) Spectroscopy

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300 - 2400 (broad) | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1730 - 1700 (strong) | C=O stretch | Carboxylic Acid |

| 1600 - 1475 | C=C stretch | Aromatic Ring |

| 1300 - 1000 | C-O stretch | Carboxylic Acid |

| 900 - 690 | C-H bend | Aromatic (out-of-plane) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh approximately 5-10 mg of dry this compound and dissolve it in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is crucial for dissolving the polar analyte and for observing the acidic protons of the carboxylic acid groups.

-

Instrumentation : The ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer.[2]

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of approximately -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

The residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used as an internal reference.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

The solvent peak of DMSO-d₆ at ~39.52 ppm can be used as an internal reference.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet Method : Mix a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to ensure a homogenous sample. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Electron Ionization (EI) : Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe. The sample is then heated to induce vaporization and subsequent ionization.

-

Electrospray Ionization (ESI) : Dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of methanol (B129727) and water). The solution is then infused into the ESI source via a syringe pump.

-

-

Instrumentation : A mass spectrometer equipped with either an EI or ESI source is used. This can be a standalone mass spectrometer or coupled with a chromatography system (e.g., LC-MS).

-

Data Acquisition :

-

EI-MS : The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

ESI-MS : The sample solution is sprayed through a charged capillary, creating fine droplets. The solvent evaporates, and the charged analyte molecules are transferred to the gas phase and analyzed. ESI is a softer ionization technique, often resulting in the observation of the molecular ion or a quasi-molecular ion (e.g., [M-H]⁻).

-

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic Analysis Workflow for this compound.

References

Synthesis of Biphenyl-3,3',5,5'-tetracarboxylic acid from 3,3',5,5'-tetramethylbiphenyl

Synthesis of Biphenyl-3,3',5,5'-tetracarboxylic Acid: A Technical Guide

Introduction

This compound is a versatile organic compound that serves as a crucial building block in the synthesis of various advanced materials, including metal-organic frameworks (MOFs), polymers, and liquid crystals.[1] Its rigid biphenyl (B1667301) core and four carboxylic acid functional groups allow for the construction of complex, multidimensional architectures. This technical guide provides an in-depth overview of a reliable synthetic route to this compound, starting from the readily available precursor, 3,3',5,5'-tetramethylbiphenyl (B1348514). The primary method detailed is the oxidation of the methyl groups to carboxylic acids.

Reaction Scheme

The synthesis involves the oxidation of the four methyl groups of 3,3',5,5'-tetramethylbiphenyl to carboxylic acid groups using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in a basic aqueous solution.

Chemical Equation:

C₂₀H₂₂ + 8 KMnO₄ → C₁₆H₁₀O₈ + 8 MnO₂ + 8 KOH + 2 H₂O

(3,3',5,5'-tetramethylbiphenyl) → (this compound)

Experimental Protocol

The following experimental protocol is a detailed method for the synthesis of this compound from 3,3',5,5'-tetramethylbiphenyl.

Materials and Reagents:

-

3,3',5,5'-tetramethylbiphenyl

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

In a suitable reaction vessel, a solution of sodium hydroxide (4.0 g, 0.1 mol) in a mixture of tert-butanol (250 mL) and water (250 mL) is prepared.[2]

-

To this solution, 3,3',5,5'-tetramethylbiphenyl is added.

-

Potassium permanganate (KMnO₄) is then added portion-wise to the stirred reaction mixture. The reaction is exothermic and the temperature should be monitored.

-

The reaction mixture is heated under reflux for an extended period, typically 100 hours, to ensure complete oxidation.[3]

-

After the reflux period, the reaction mixture is cooled to room temperature.

-

The excess potassium permanganate is quenched, and the resulting manganese dioxide (MnO₂) precipitate is removed by filtration.

-

The filtrate is then acidified with aqueous hydrochloric acid (HCl) until no further precipitation is observed.[3]

-

The white precipitate of this compound is collected by filtration, washed with water, and dried.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₀O₈ |

| Molecular Weight | 330.25 g/mol |

| CAS Number | 4371-28-2 |

| Appearance | White solid |

| Melting Point | >350 °C |

| Solubility | Soluble in dimethyl sulfoxide (B87167) and methylene (B1212753) chloride |

Table 2: Characterization Data for Synthesized this compound

| Analysis | Result |

| Yield | 50.6% |

| Elemental Analysis | Calculated: C, 58.19%; H, 3.05%. Found: C, 58.12%; H, 3.11% |

| ¹H NMR (DMSO, 300 MHz) | δ = 8.85 (s, 1H), 8.49 (s, 2H) |

| ¹³C NMR (100 MHz, DMSO-d6) | δ = 129.5, 131.4, 132.3, 139.2, 166.3 |

| Mass Spectrometry (ESI) | [M-H]⁻ calcd for C₁₆H₉O₈: 329.04; Found: 329.03 |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Information

This compound is classified as hazardous to the aquatic environment.[4] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Unveiling the Solid-State Architecture of Biphenyl-3,3',5,5'-tetracarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of biphenyl-3,3',5,5'-tetracarboxylic acid, a molecule of significant interest in the fields of crystal engineering, materials science, and drug development. A thorough understanding of its solid-state architecture is paramount for the rational design of novel materials and pharmaceutical co-crystals. This document outlines the experimental protocols for its synthesis and crystallization, presents a detailed analysis of its crystallographic parameters, and visualizes the key experimental and structural relationships.

Synthesis and Crystallization

The synthesis of this compound (H₄bptc) is typically achieved through the oxidation of a suitable precursor, 3,3',5,5'-tetramethylbiphenyl (B1348514). The subsequent crystallization to obtain single crystals suitable for X-ray diffraction requires careful control of conditions to promote slow crystal growth.

Synthesis Protocol

A common synthetic route involves the oxidation of 3,3',5,5'-tetramethylbiphenyl using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) in an alkaline solution.[1]

Materials:

-

3,3',5,5'-tetramethylbiphenyl

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

A solution of 3,3',5,5'-tetramethylbiphenyl is prepared in a mixture of tert-butanol and water.

-

Sodium hydroxide is added to the solution to create an alkaline environment.

-

Potassium permanganate is added portion-wise to the stirred solution. The reaction mixture is typically heated under reflux for an extended period to ensure complete oxidation.

-

After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

-

The filtrate is then acidified with hydrochloric acid, leading to the precipitation of the crude this compound.

-

The white precipitate is collected by filtration, washed with water, and dried.

Crystallization Protocol for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical step for accurate structure determination. Hydrothermal methods or slow evaporation techniques are often employed.

Materials:

-

Synthesized this compound

-

Suitable solvent (e.g., a mixture of N-ethylformamide and water)

Procedure (Hydrothermal Method):

-

A mixture of this compound and a suitable solvent is placed in a sealed reaction vessel.

-

The vessel is heated to a specific temperature (e.g., 120°C) for several days.[1]

-

The mixture is then cooled slowly to room temperature, allowing for the formation of colorless, needle-like single crystals.

Crystal Structure Analysis

The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction and is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 189376.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure from a single crystal involves several key steps, as illustrated in the following workflow diagram.

Crystallographic Data

The crystal structure of this compound was determined at a temperature of 120 K. The compound crystallizes in the monoclinic space group P2₁/c.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₀O₈ |

| Formula Weight | 330.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1662(7) |

| b (Å) | 13.257(1) |

| c (Å) | 12.093(1) |

| α (°) | 90 |

| β (°) | 96.11(1) |

| γ (°) | 90 |

| Volume (ų) | 1335.3(2) |

| Z | 4 |

| Temperature (K) | 120 |

| Radiation | MoKα (λ = 0.71073 Å) |

| R-factor | 0.067 |

| CCDC Deposition Number | 189376 |

Molecular Geometry and Intermolecular Interactions

The this compound molecule consists of two benzene (B151609) rings linked by a C-C single bond. The four carboxylic acid groups are positioned at the 3, 3', 5, and 5' positions. A key feature of the molecular geometry is the dihedral angle between the two phenyl rings, which is approximately 40.7°.

The crystal packing is dominated by a network of intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. Specifically, the classic R²₂(8) hydrogen-bond motif is observed, where two carboxylic acid groups from neighboring molecules form a cyclic dimer. This extensive hydrogen bonding leads to the formation of corrugated sheets, which further interpenetrate to form a complex three-dimensional supramolecular assembly.

Key Bond Lengths and Angles

The following table summarizes selected, representative bond lengths and angles for this compound. These values are consistent with those expected for aromatic carboxylic acids.

| Bond | Length (Å) | Angle | Angle (°) |

| C-C (biphenyl) | ~1.49 | C-C-C (in ring) | ~120 |

| C-C (aromatic) | ~1.39 | C-C-COOH | ~120 |

| C-C (carboxyl) | ~1.50 | O=C-O | ~123 |

| C=O | ~1.22 | C-O-H | ~109 |

| C-O | ~1.31 |

Conclusion

The crystal structure of this compound reveals a complex and elegant three-dimensional architecture governed by strong and directional hydrogen bonding. The detailed understanding of its synthesis, crystallization, and solid-state structure provides a crucial foundation for its application in the design of functional materials, including metal-organic frameworks and pharmaceutical co-crystals. The experimental protocols and structural data presented in this guide serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development.

References

Solubility of Biphenyl-3,3',5,5'-tetracarboxylic Acid in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-3,3',5,5'-tetracarboxylic acid is a complex organic molecule with significant applications in the synthesis of polymers and metal-organic frameworks (MOFs). Understanding its solubility in various organic solvents is crucial for its application in these fields, particularly for reaction condition optimization, purification, and material processing. This technical guide provides an overview of the available information on the solubility of this compound and outlines a general experimental protocol for its determination.

Qualitative Solubility Data

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. This indicates a potential knowledge gap in the existing literature. For comparison, a study on different isomers, 2,3,3',4'-biphenyltetracarboxylic dianhydride and 3,4,3',4'-biphenyltetracarboxylic dianhydride, reported their solubility in acetic anhydride, highlighting the influence of isomeric structure on solubility. Similarly, the solubilities of these isomers in water were also documented, with the 2,3,2',3'-isomer showing the highest solubility.

Given the absence of specific data for the 3,3',5,5'- isomer, experimental determination is necessary to establish a quantitative solubility profile. The following table is provided as a template for researchers to populate with experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (B87167) (DMSO) | |||

| N,N-Dimethylformamide (DMF) | |||

| N,N-Dimethylacetamide (DMAc) | |||

| N-Methyl-2-pyrrolidone (NMP) | |||

| Tetrahydrofuran (THF) | |||

| Methylene (B1212753) Chloride | |||

| Acetone | |||

| Chloroform | |||

| Ethyl Acetate | |||

| Methanol | |||

| Ethanol |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in organic solvents. This method is based on the gravimetric analysis of a saturated solution, a common and reliable technique for solubility measurement.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight seals

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

2. Experimental Workflow:

Caption: Workflow for Gravimetric Solubility Determination.

3. Detailed Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or weight of the organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

Sampling: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter that is compatible with the solvent. It is important to perform this step at the same temperature as the equilibration to avoid any change in solubility.

-

Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute. Once the solvent is completely removed, dry the container with the solid residue in an oven until a constant weight is achieved.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Weight of dried solute / Volume of aliquot) * 100

Logical Relationship for Solubility Testing

The decision-making process for assessing the solubility of an organic acid like this compound can be visualized as follows:

References

Thermal Stability and Decomposition of Biphenyl-3,3',5,5'-tetracarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-3,3',5,5'-tetracarboxylic acid (CAS No. 4371-28-2) is a rigid, aromatic tetracarboxylic acid of significant interest in the fields of polymer chemistry and materials science. Its robust biphenyl (B1667301) core and multiple carboxylic acid functionalities make it a valuable building block for high-performance materials, including thermally stable polyimides and porous metal-organic frameworks (MOFs). Understanding the thermal stability and decomposition profile of this foundational molecule is critical for its application in the synthesis of these advanced materials, ensuring their performance and durability under demanding temperature conditions.

This technical guide provides a comprehensive overview of the available data on the thermal properties of this compound and its derivatives. While direct and detailed thermal analysis data for the free acid is limited in publicly accessible literature, this guide synthesizes information from studies on its coordination compounds and polymers to infer its thermal behavior. Furthermore, it outlines generalized experimental protocols for conducting such thermal analyses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₀O₈ | [1] |

| Molecular Weight | 330.25 g/mol | [1] |

| CAS Number | 4371-28-2 | [1] |

| Melting Point | >350 °C / >400 °C | [2] |

The high melting point reported for this compound suggests a high degree of thermal stability, likely attributable to its rigid aromatic structure and extensive intermolecular hydrogen bonding between the carboxylic acid groups.

Thermal Stability of this compound Derivatives

| Material Type | Specific Compound/Monomers | Decomposition Temperature (°C) | Analysis Method | Atmosphere | Reference(s) |

| Metal-Organic Framework | {Zn(bptc)₀.₅(bib)}n | Stable up to 372 | TGA | Not Specified | [3] |

| Metal-Organic Framework | {Mn₂(bptc)(pip)(H₂O)}n | Stable up to 553 | TGA | Not Specified | [3] |

| Polyimide | a-BPDA with various aromatic diamines | 5% weight loss at 523-594 | TGA | Air | [4] |

| Polyimide | s-BPDA with various aromatic diamines | 5% weight loss at 535-605 | TGA | Nitrogen | [4] |

a-BPDA: 2,3,3′,4′-biphenyltetracarboxylic dianhydride; s-BPDA: 3,3′,4,4′-biphenyltetracarboxylic dianhydride

The data clearly indicates that the biphenyl tetracarboxylic moiety contributes to the exceptional thermal stability of the resulting polymers and coordination compounds, with decomposition temperatures often exceeding 500°C.

Thermal Decomposition Pathway

Detailed information on the specific chemical products resulting from the thermal decomposition of this compound is not available in the reviewed literature. For aromatic carboxylic acids, thermal decomposition can proceed through decarboxylation, dehydration to form anhydrides, and fragmentation of the aromatic core at higher temperatures. The exact pathway and resulting products would depend on the atmosphere (inert or oxidative) and the rate of heating.

Experimental Protocols for Thermal Analysis

The following are generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) applicable to aromatic carboxylic acids like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer, such as a TA Instruments Q500 or similar.[5]

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to provide an inert atmosphere. An oxidative atmosphere (e.g., air) can also be used to study oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30-40°C.

-

Ramp the temperature at a constant heating rate of 5-10°C/min up to a final temperature of 600-800°C, or until the mass loss is complete.[5]

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

The onset temperature of decomposition is determined from the point of significant mass loss.

-

The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and heats of fusion.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the finely ground this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to contain any potential off-gassing during heating.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30-40°C).

-

Ramp the temperature at a constant heating rate of 10°C/min up to a temperature beyond the melting or decomposition point (e.g., 450°C).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Endothermic events, such as melting, will appear as peaks. The onset of the peak is typically taken as the melting temperature.

-

The area under the melting peak can be integrated to determine the enthalpy of fusion.

-

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical experimental workflow for assessing the thermal stability of a compound like this compound.

Caption: Experimental workflow for thermal analysis.

Conclusion

This compound is a foundational component for high-performance, thermally stable materials. While direct, comprehensive thermal analysis data for the free acid is scarce, the exceptional thermal stability of its derivative polymers and MOFs—with decomposition temperatures often exceeding 500°C—underscores the robustness of the core biphenyl tetracarboxylic structure. The provided generalized experimental protocols for TGA and DSC offer a starting point for researchers seeking to perform detailed thermal characterization of this compound and its derivatives. Further research to elucidate the specific decomposition products and kinetics of the free acid would be beneficial for a more complete understanding of its thermal behavior.

References

A Comprehensive Technical Guide to the Safe Handling of Biphenyl-3,3',5,5'-tetracarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety and handling precautions for Biphenyl-3,3',5,5'-tetracarboxylic acid. The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding of its properties and associated hazards.

Chemical Identification and Physical Properties

This compound is a white solid organic compound used primarily in organic synthesis and materials science, including the synthesis of polymers, liquid crystal materials, and metal-organic frameworks (MOFs).[1]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀O₈ | [1][2][3] |

| Molecular Weight | 330.25 g/mol | [2][3] |

| CAS Number | 4371-28-2 | [2][3][4] |

| Appearance | White to Almost white powder to crystal | [1][5] |

| Melting Point | >400 °C | [1][3][6] |

| Boiling Point (Predicted) | 772.3 ± 60.0 °C | [1][6] |

| Density (Predicted) | 1.612 ± 0.06 g/cm³ | [1][6] |

| pKa (Predicted) | 3.06 ± 0.10 | [1] |

| Solubility | Soluble in some organic solvents such as methylene (B1212753) chloride and dimethyl sulfoxide.[1] Low water solubility.[7] | ChemBK[1], Fisher Scientific[7] |

Hazard Identification and GHS Classification

There is some discrepancy in the reported hazards. While one source suggests no particular hazard is associated with this compound[8], the majority of sources indicate specific hazards. According to the aggregated GHS information from multiple suppliers, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life | GHS09 | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Precautionary Statements: [2][3][4][5]

-

P261: Avoid breathing dust/fumes.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P391: Collect spillage.

-

P501: Dispose of contents/container in accordance with local regulations.

Experimental Protocols for Safe Handling

Due to the limited specific toxicological data for this compound, it is crucial to handle it with care, following standard laboratory safety procedures for hazardous organic acids.[1]

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:[4][7][9]

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.[9] A face shield may be necessary for operations with a high risk of splashing.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[9] Ensure to select gloves appropriate for the specific chemicals being handled. Wear a lab coat and other protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area.[4] If dusts are likely to be generated, use a NIOSH-approved respirator.

3.2. Engineering Controls

-

Work in a chemical fume hood to minimize inhalation exposure.[1][10]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]

3.3. General Handling Procedures

-

Avoid all personal contact, including inhalation.[4]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Do not eat, drink, or smoke when using this product.[7]

-

Minimize airborne dust and eliminate all ignition sources, as finely divided organic powders can form explosive mixtures with air.[4]

Storage and Incompatibility

4.1. Storage Conditions

-

Store in a cool, dry, well-ventilated area.[11]

-

Keep containers tightly closed and sealed in a dry environment.[1][11]

-

Store at room temperature, protected from light and moisture.[1][8]

-

Store in a dedicated corrosives or acid cabinet.[10] Wooden cabinets are preferable to metal ones to avoid corrosion from acid fumes.[10]

-

Segregate from incompatible materials. As an organic acid, it should be stored separately from bases, oxidizing agents, and mineral acids.[12][13][14]

4.2. Incompatible Materials

First Aid and Emergency Procedures

5.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention if irritation persists.[4][15]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Flush skin with plenty of soap and water.[4][8] Seek medical attention if irritation develops.[4]

-

Inhalation: Remove the victim to fresh air.[4][8] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.

5.2. Spill and Leak Procedures

-

Minor Spills:

-

Major Spills:

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[7] Waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Do not empty into drains.[7]

Toxicological Information

Detailed toxicological studies for this compound are limited, and its toxicity and harmfulness are not yet fully understood.[1] However, based on its classification, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Accidental ingestion may be damaging to health.[4]

This guide is intended for informational purposes only and should not be a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and a comprehensive risk assessment before use. Always adhere to established laboratory safety protocols and regulations.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C16H10O8 | CID 15840397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biphenyl-3,3 ,5,5 -tetracarboxylic acid 4371-28-2 [sigmaaldrich.com]

- 4. dl.novachem.com.au [dl.novachem.com.au]

- 5. This compound | 4371-28-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. This compound CAS#: 4371-28-2 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. ruixibiotech.com [ruixibiotech.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. flinnsci.com [flinnsci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 13. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using Biphenyl-3,3',5,5'-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the organic linker Biphenyl-3,3',5,5'-tetracarboxylic acid (H₄bptc). This versatile tetra-topic linker enables the construction of robust frameworks with potential applications in gas storage, catalysis, and drug delivery. The following sections detail the synthesis of the linker itself, specific MOF synthesis protocols, and available characterization data.

Synthesis of the Linker: this compound (H₄bptc)

A common route for the synthesis of the H₄bptc linker involves the oxidation of a tetramethylbiphenyl precursor.

Protocol 1: Synthesis of this compound

This protocol outlines the oxidation of 3,3',5,5'-tetramethylbiphenyl (B1348514) to yield H₄bptc.

Materials:

-

3,3',5,5'-tetramethylbiphenyl

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a suitable reaction vessel, dissolve 3,3',5,5'-tetramethylbiphenyl and Sodium hydroxide in a 1:1 mixture of tert-butanol and water.

-

Heat the mixture and add Potassium permanganate portion-wise with vigorous stirring.

-

After the addition is complete, continue heating the mixture under reflux until the purple color of the permanganate disappears.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

-

Collect the white precipitate by filtration, wash thoroughly with water, and dry under vacuum.

Synthesis of Metal-Organic Frameworks

The following protocols describe the synthesis of various MOFs using the H₄bptc linker with different metal centers.

Protocol 2: Synthesis of {Zn(bptc)₀.₅(bib)}ₙ (I)

This protocol describes the synthesis of a zinc-based MOF with a mixed-linker system.

Materials:

-

This compound (H₄bptc)

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

1,4-bis(2-methylimidazol-1-yl)butane (bib)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

A mixture of H₄bptc, Zn(NO₃)₂·6H₂O, and bib is dissolved in a solvent system of DMF and water.

-

The solution is sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated in an oven at a specific temperature for a designated period to allow for crystal growth.

-

After slow cooling to room temperature, the resulting crystals are collected by filtration, washed with DMF and ethanol, and dried.

Protocol 3: Synthesis of {Mn₂(bptc)(pip)(H₂O)}ₙ (II)

This protocol details the synthesis of a manganese-based MOF.

Materials:

-

This compound (H₄bptc)

-

Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)

-

N,N-Dimethylformamide (DMF)

-

Water

Procedure:

-

H₄bptc, Mn(NO₃)₂·4H₂O, and pip are dissolved in a mixture of DMF and water.

-

The resulting solution is placed in a Teflon-lined autoclave.

-

The autoclave is heated to a set temperature and maintained for several days.

-

After cooling, the crystalline product is isolated by filtration, washed with fresh DMF, and dried.

Protocol 4: Synthesis of [Mg₂(H₂O)₂(bptc)]·x(solv) (CPF-1)

This solvothermal protocol yields a magnesium-based MOF.[1]

Materials:

-

This compound (H₄bptc) (0.033 g, 0.10 mmol)[1]

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) (0.052 g, 0.20 mmol)[1]

-

N-ethylformamide (NEF) (4.0 g)[1]

-

Water (0.8 g)[1]

Procedure:

-

A solid mixture of H₄bptc and Mg(NO₃)₂·6H₂O is dissolved in a mixture of N-ethylformamide and water in a 10-mL glass vial.[1]

-

The vial is heated to 120°C for 3 days.[1]

-

The reaction is then cooled to room temperature to yield colorless needle-like crystals.[1]

-

The reported yield is 31% based on the H₄bptc linker.[1]

Protocol 5: Synthesis of a Zn-bptc MOF

This protocol describes the synthesis of a zinc-containing MOF.

Materials:

-

This compound (H₄bptc) (0.033 g, 0.10 mmol)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.058 g, 0.20 mmol)

-

N,N-dimethylacetamide (DMA) (4.0 g)

-

Water (0.8 g)

-

Tetrafluoroboric acid (HBF₄, 50 wt%) (3 drops)

Procedure:

-

A mixture of H₄bptc and Zn(NO₃)₂·6H₂O is placed in a 10-mL glass vial.

-

A mixed solvent of N,N-dimethylacetamide and water, containing 3 drops of HBF₄, is added.

-

The vial is heated at 120°C for 3 days and then cooled to room temperature.

-

Colorless crystals of the Zn-bptc MOF are obtained with a reported yield of 35% based on H₄bptc.

Characterization Data

The following tables summarize the available quantitative data for the MOFs synthesized using this compound.

Table 1: Synthesis Conditions and Yields

| MOF Designation | Metal Salt | Co-ligand | Solvent(s) | Temperature (°C) | Time (days) | Yield (%) |

| {Zn(bptc)₀.₅(bib)}ₙ (I) | Zn(NO₃)₂·6H₂O | bib | DMF/H₂O | Not Specified | Not Specified | 57 (based on Zn) |

| {Mn₂(bptc)(pip)(H₂O)}ₙ (II) | Mn(NO₃)₂·4H₂O | pip | DMF/H₂O | Not Specified | Not Specified | Not Specified |

| [Mg₂(H₂O)₂(bptc)]·x(solv) (CPF-1) | Mg(NO₃)₂·6H₂O | None | NEF/H₂O | 120 | 3 | 31 (based on H₄bptc)[1] |

| Zn-bptc MOF | Zn(NO₃)₂·6H₂O | None | DMA/H₂O | 120 | 3 | 35 (based on H₄bptc) |

Table 2: Structural and Physicochemical Properties

| MOF Designation | Crystal System | Space Group | Calculated Porosity (%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |

| {Zn(bptc)₀.₅(bib)}ₙ (I) | Orthorhombic | C222₁ | 5.5[3] | Not Specified | Not Specified | 372[3] |

| {Mn₂(bptc)(pip)(H₂O)}ₙ (II) | Monoclinic | P2/n | Not Specified | Not Specified | Not Specified | 553[3] |

| [Mg₂(H₂O)₂(bptc)]·x(solv) (CPF-1) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Zn-bptc MOF | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Applications in Drug Delivery and Catalysis

While the inherent porosity and tunable nature of MOFs suggest their potential in drug delivery and catalysis, specific studies detailing the performance of MOFs derived from this compound in these areas are still emerging. The functional groups within the linker and the open metal sites on the inorganic nodes could serve as active sites for catalytic reactions or for anchoring drug molecules. Further research is required to quantify the drug loading capacities, release kinetics, and catalytic efficacy of these specific materials.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of the linker and the subsequent formation of MOFs.

Caption: Workflow for the synthesis of the H₄bptc linker.

Caption: General workflow for the solvothermal synthesis of MOFs.

References

Biphenyl-3,3',5,5'-tetracarboxylic Acid: A Versatile Linker for Advanced Porous Coordination Polymers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Biphenyl-3,3',5,5'-tetracarboxylic acid (H₄BPTC) has emerged as a highly versatile building block in the design and synthesis of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs). Its rigid, tetratopic nature allows for the construction of robust, high-surface-area materials with tunable pore sizes and functionalities. These characteristics make H₄BPTC-based PCPs promising candidates for a wide range of applications, including gas storage and separation, catalysis, chemical sensing, and, notably, in the biomedical field for drug delivery and as potential therapeutic agents.